molecular formula C18H22N2O4 B6129715 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine

1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine

Cat. No. B6129715
M. Wt: 330.4 g/mol
InChI Key: UYFSAJMVQYNNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine, commonly known as Moxadil, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Moxadil belongs to the class of piperidine compounds and is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).

Mechanism of Action

Moxadil works by inhibiting the enzyme 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine, which is responsible for the degradation of incretin hormones such as GLP-1 and GIP. Inhibition of 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine results in increased levels of these hormones, which in turn, leads to improved glucose homeostasis. Moxadil also has other mechanisms of action, such as anti-inflammatory and anti-oxidant properties, which contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
Moxadil has been shown to have several biochemical and physiological effects. Inhibition of 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine by Moxadil results in increased levels of GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon secretion. This leads to improved glucose homeostasis. Moxadil has also been shown to have anti-inflammatory and anti-oxidant properties, which can help reduce oxidative stress and inflammation in various tissues.

Advantages and Limitations for Lab Experiments

Moxadil has several advantages for lab experiments. It is a potent inhibitor of 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine and has been extensively studied for its potential therapeutic applications in the treatment of T2DM. Moxadil also has anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of other conditions such as cardiovascular diseases and neurodegenerative disorders. However, there are also limitations to using Moxadil in lab experiments. The synthesis of Moxadil is a complex process that requires expertise in organic chemistry, which can make it difficult to obtain. Additionally, the cost of Moxadil can be high, which can limit its use in some experiments.

Future Directions

There are several future directions for the research and development of Moxadil. One area of interest is the potential use of Moxadil in the treatment of other conditions such as cardiovascular diseases and neurodegenerative disorders. Moxadil's anti-inflammatory and anti-oxidant properties make it a potential candidate for these conditions. Another area of interest is the development of more efficient and cost-effective synthesis methods for Moxadil. This would make it more accessible for use in lab experiments and potentially reduce the cost of the drug for therapeutic applications. Finally, further research is needed to fully understand the biochemical and physiological effects of Moxadil and its potential therapeutic applications.

Synthesis Methods

The synthesis of Moxadil involves the reaction of 1,3-oxazol-4-ylmethylamine with 3-methoxybenzyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-methylpiperidine-1-carboxylic acid to yield Moxadil. The synthesis of Moxadil is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Moxadil has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). Inhibition of 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine by Moxadil results in increased levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn, leads to improved glucose homeostasis. Moxadil has also been shown to have anti-inflammatory and anti-oxidant properties, which makes it a potential candidate for the treatment of other conditions such as cardiovascular diseases and neurodegenerative disorders.

properties

IUPAC Name

[2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-13-6-3-4-9-20(13)18(21)16-11-24-17(19-16)12-23-15-8-5-7-14(10-15)22-2/h5,7-8,10-11,13H,3-4,6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFSAJMVQYNNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=COC(=N2)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.